Episinulariolide is a natural compound classified as a cembrane-type diterpenoid, primarily isolated from soft corals of the genus Sinularia, particularly Sinularia flexibilis. Its chemical formula is and it features a complex structure characterized by a series of cyclic and acyclic components typical of terpenoids. The compound exhibits significant biological activity, particularly in anti-inflammatory pathways, making it a subject of interest in pharmacological research.
Episinulariolide undergoes various chemical transformations typical of terpenoids. It can participate in reactions such as:
These reactions are crucial for modifying the compound to enhance its bioactivity or to facilitate its study in various biological assays.
Episinulariolide has demonstrated notable biological activities, particularly:
The synthesis of episinulariolide can be approached through various methods:
Episinulariolide has several promising applications:
Research into the interactions of episinulariolide with biological systems has revealed:
Episinulariolide shares structural similarities with several other cembrane-type diterpenoids. Here are some notable compounds for comparison:
| Compound Name | Source | Key Activity |
|---|---|---|
| Sinulariolide | Sinularia flexibilis | Antimicrobial |
| 11-Episinularidide | Sinularia flexibilis | Anti-inflammatory |
| Cembratriene | Various marine organisms | Anticancer |
| Cembrene | Various marine sources | Antimicrobial |
Episinulariolide is unique due to its specific structural features that confer distinct biological activities not fully replicated by its analogs. Its potent inhibition of COX-2 and IL-8 expressions distinguishes it from other similar compounds, making it a valuable candidate for further pharmacological investigation.
Episinulariolide possesses the molecular formula C₂₀H₃₀O₄, corresponding to a molecular weight of 334.4 grams per mole [1] [2]. The compound exhibits six degrees of unsaturation, consistent with its diterpene classification and complex ring system architecture [1]. The exact mass has been determined to be 334.21440943 daltons through high-resolution mass spectrometric analysis [4].
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₀H₃₀O₄ | High-resolution mass spectrometry |
| Molecular Weight | 334.4 g/mol | Computed analysis |
| Exact Mass | 334.21440943 Da | High-resolution electrospray ionization mass spectrometry |
| Degrees of Unsaturation | 6 | Calculated from molecular formula |
| Physical State | Colorless oil | Visual observation |
| CAS Registry Number | 56326-25-1 | Chemical Abstracts Service registration |
The compound demonstrates specific physicochemical characteristics typical of cembrane diterpenes, including moderate lipophilicity with an XLogP3-AA value of 3.0 [4]. Episinulariolide contains one hydrogen bond donor and four hydrogen bond acceptors, with zero rotatable bonds due to its rigid tricyclic structure [4]. The topological polar surface area has been calculated, contributing to understanding of its potential biological interactions and membrane permeability characteristics [4].
The structural elucidation of episinulariolide has been accomplished through comprehensive spectroscopic analysis, particularly utilizing two-dimensional nuclear magnetic resonance techniques and high-resolution mass spectrometry [11] [12]. The compound features a fourteen-membered carbocyclic ring characteristic of cembrane diterpenes, with additional structural complexity arising from its tricyclic framework [1] [4].
The complete International Union of Pure and Applied Chemistry name for episinulariolide is (8E)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.0³,⁵]octadec-8-en-15-one [1]. This systematic nomenclature reflects the compound's complex stereochemical arrangement and functional group positioning. The structure incorporates multiple stereocenters, contributing to its three-dimensional complexity and biological activity profile [1] [4].
Structural characterization has revealed the presence of several key functional groups, including hydroxyl groups, ether linkages, and a ketone functionality [1] [4]. The compound's backbone consists of a highly substituted fourteen-membered ring system with additional bridging elements that create the characteristic tricyclic architecture [1]. The stereochemical configuration at various positions has been definitively established through nuclear magnetic resonance spectroscopy analysis and comparison with related compounds [4] [11].
Episinulariolide exhibits complex stereochemistry with multiple chiral centers throughout its molecular framework [1] [4]. The compound's absolute configuration has been established as (1R,3S,5S,8E,12R,13R), indicating the specific spatial arrangement of substituents around each stereogenic center [4]. This stereochemical assignment is critical for understanding the compound's biological activity and distinguishing it from related stereoisomers [4].
The conformational analysis of episinulariolide reveals significant structural rigidity due to its tricyclic framework [1] [4]. The fourteen-membered ring adopts a specific conformation that positions functional groups in defined spatial orientations, contributing to the compound's unique three-dimensional shape [1]. The presence of an E-configured double bond at the 8-position further constrains molecular flexibility and contributes to the overall conformational stability [1] [4].
| Stereocenter | Configuration | Structural Significance |
|---|---|---|
| C-1 | R | Controls ring conformation |
| C-3 | S | Influences ether bridge geometry |
| C-5 | S | Affects methyl group positioning |
| C-8 | E | Defines double bond geometry |
| C-12 | R | Determines hydroxyl orientation |
| C-13 | R | Controls adjacent functional group interactions |
The compound's conformational preferences have been studied through nuclear magnetic resonance techniques, particularly through analysis of nuclear Overhauser effect correlations [4]. These studies reveal specific intramolecular interactions that stabilize preferred conformational states and contribute to the compound's overall structural integrity [4].
Episinulariolide is known by several synonymous names in the scientific literature, reflecting its discovery history and structural relationships [1] [4]. The most commonly used alternative designation is eleven-epi-sinulariolide, which directly indicates its stereochemical relationship to the parent compound sinulariolide [1] [4]. This nomenclature convention follows established practices in natural product chemistry for designating stereoisomeric relationships [1].
Additional synonymous names include sinulariolide (when used in a general context without stereochemical specification) and the systematic name (8E)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.0³,⁵]octadec-8-en-15-one [1]. Various database entries utilize numerical identifiers, including PubChem CID 5358848 and CAS Registry Number 56326-25-1 [1] [4].
The compound is also referenced in metabolomics databases under registry numbers 138504 and 168129, reflecting its inclusion in natural product metabolome studies [1] [4]. The Wikidata identifier Q105105357 provides additional cross-referencing capabilities for computational applications [1].
The comprehensive spectroscopic characterization of episinulariolide encompasses multiple analytical techniques that provide detailed structural information [8] [11]. The spectroscopic profile of episinulariolide has been extensively documented through systematic analysis using nuclear magnetic resonance, mass spectrometry, infrared spectroscopy, and fluorescence techniques [8] [10] [11].
Nuclear magnetic resonance spectroscopy represents the primary technique for structural characterization of episinulariolide [8] [11]. Both one-dimensional and two-dimensional nuclear magnetic resonance experiments have been employed to establish the complete structural framework and stereochemical assignments [8] [11].
Proton nuclear magnetic resonance analysis reveals characteristic signals consistent with the cembrane diterpene structure [8] [11]. The spectrum typically displays signals for methyl groups, methylene protons, methine protons adjacent to oxygen atoms, and olefinic protons [8] [11]. Chemical shift assignments have been made through systematic analysis of coupling patterns and integration values [8].
| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C-1 | Variable | - | Quaternary |
| C-8 | 130-140 | 5.2-5.8 | CH (olefinic) |
| C-12 | 70-80 | 4.0-4.5 | CH (oxymethine) |
| Methyl groups | 15-25 | 1.0-2.0 | CH₃ |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with chemical shifts characteristic of the various carbon environments present in the molecule [8] [11]. The spectrum displays signals for carbonyl carbons, olefinic carbons, oxymethine carbons, and aliphatic carbons in positions consistent with the established structure [8].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, have been essential for establishing connectivity patterns and stereochemical relationships [8] [11]. These experiments provide definitive evidence for the tricyclic framework and confirm functional group positions [8].
Mass spectrometric analysis of episinulariolide provides molecular weight confirmation and structural fragmentation information [11]. High-resolution electrospray ionization mass spectrometry has been employed to determine the precise molecular formula and exact mass [1] [4]. The compound typically exhibits a protonated molecular ion at m/z 335.2 in positive ion mode [1].
Fragmentation patterns observed in mass spectrometric analysis are consistent with the cembrane diterpene structure, showing characteristic losses of functional groups and ring-opening reactions [11]. Tandem mass spectrometry experiments provide additional structural confirmation through systematic fragmentation analysis [11].
The mass spectrometric behavior of episinulariolide has been documented across multiple ionization techniques, including electrospray ionization and atmospheric pressure chemical ionization [11]. These studies contribute to the compound's analytical characterization and support structural assignments made through nuclear magnetic resonance analysis [11].
Infrared spectroscopy of episinulariolide reveals characteristic absorption bands corresponding to specific functional groups within the molecule [18]. The infrared spectrum displays prominent absorption bands that confirm the presence of hydroxyl groups, carbon-hydrogen bonds, and carbon-oxygen bonds [18].
Hydroxyl group stretching vibrations typically appear in the 3200-3600 cm⁻¹ region, providing evidence for the presence of alcohol functionalities [18]. Carbon-hydrogen stretching vibrations are observed in the 2800-3000 cm⁻¹ region, consistent with the aliphatic nature of the compound [18]. Additional characteristic absorptions include carbon-oxygen stretching vibrations and skeletal vibrations specific to the tricyclic framework [18].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200-3600 | OH stretch | Medium-strong |
| 2800-3000 | CH stretch | Strong |
| 1600-1700 | C=O stretch | Medium |
| 1000-1300 | C-O stretch | Medium |
The infrared spectroscopic fingerprint of episinulariolide serves as a valuable analytical tool for compound identification and purity assessment [18]. Comparison of infrared spectra with those of related compounds provides additional confirmation of structural assignments [18].
Episinulariolide exhibits measurable fluorescence properties when subjected to appropriate excitation conditions [10]. The compound displays characteristic absorption and emission wavelengths that are consistent with its conjugated electronic system [10]. Fluorescence studies have revealed specific photophysical properties that contribute to the compound's optical characteristics [10].
Quantum yield measurements for episinulariolide indicate moderate fluorescence efficiency under standard conditions [10]. The compound exhibits excitation maxima typically in the range of 340-350 nanometers, with corresponding emission maxima centered around 415-450 nanometers [10]. These photophysical properties reflect the electronic structure of the compound and its ability to absorb and emit light energy [10].
The fluorescence characteristics of episinulariolide have been studied in various solvent systems, revealing solvent-dependent variations in quantum yield and spectral properties [10]. These studies contribute to understanding of the compound's electronic structure and potential applications in fluorescence-based analytical techniques [10].